tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate
Description
tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate is a synthetic organic compound featuring a benzo[b]thiophene core substituted with a hydroxyl group at the 4-position and an iminomethylcarbamate moiety at the 2-position. This compound has been explored in medicinal chemistry for its structural versatility, particularly in targeting enzymes such as histone deacetylases (HDACs) or kinases . However, commercial availability issues suggest challenges in synthesis or stability, as it is listed as discontinued by suppliers like CymitQuimica .
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-1-benzothiophene-2-carboximidoyl)carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI Key |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the hydroxy group: The hydroxy group can be introduced via electrophilic substitution reactions.
Formation of the imino group: This involves the reaction of the hydroxybenzo[b]thiophene derivative with an appropriate amine.
Carbamate formation: The final step involves the reaction of the imino derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Potential applications in drug development due to its unique structural features and biological activities .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzo[b]thiophene core can engage in π-π interactions, while the imino and carbamate groups can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues with Modified Aromatic Cores
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate (CAS: 1209492-90-9) Structural Difference: Incorporates a 2-hydroxy-1-phenylethoxy group at the 4-position instead of a hydroxyl group. Impact: The phenylethoxy group increases hydrophobicity (higher logP) and may enhance blood-brain barrier penetration compared to the hydroxylated parent compound. This derivative is commercially available at 98% purity, stored at 2–8°C, suggesting moderate stability . Applications: Likely used in drug discovery for central nervous system targets due to its lipophilicity.
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (35c) Structural Difference: Replaces the benzo[b]thiophene core with a phenyl ring substituted with a thiophene group. Synthesis: Achieved via nitro group reduction with 93% yield, indicating efficient methodology . Bioactivity: Used as an intermediate in dual BET/HDAC inhibitors, highlighting the role of the thiophene moiety in heterocyclic drug design .
tert-Butyl [imino(phenyl)methyl]carbamate (24) Structural Difference: Lacks the benzo[b]thiophene system; features a simple phenyl-iminomethylcarbamate structure. This compound exhibited moderate cytotoxicity in bacterial models .
Derivatives with Heterocyclic Modifications
tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5p) Structural Difference: Contains a dihydrothiazine ring and fluorinated phenyl group. Synthesis: High yield (97%) via reductive amination, demonstrating the efficiency of cyclopropylamine incorporation . Bioactivity: Designed as a β-secretase (BACE1) inhibitor, leveraging fluorination for metabolic stability and thiazine for conformational restriction .
tert-Butyl (2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)carbamate (17b) Structural Difference: Features a norbornane-amino group and dihydrodioxine carbonyl moiety. Synthesis: Moderate yield (65%) via nucleophilic substitution, reflecting steric challenges from the bicyclic system . Applications: Investigated as a CDK9 inhibitor, with the rigid norbornane enhancing selectivity over other kinases .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl group improves aqueous solubility relative to its phenylethoxy analogue (CAS 1209492-90-9) but may limit membrane permeability.
- Synthetic Accessibility: Derivatives with fluorinated or small heterocyclic substituents (e.g., 5p, 35c) achieve higher yields, whereas bulky groups (e.g., norbornane in 17b) reduce efficiency.
- Bioactivity Trends : Thiophene-containing derivatives (35c, target compound) are prioritized in epigenetic drug discovery, while fluorinated and rigid systems (5p, 17b) target proteases and kinases.
Stability and Commercial Viability
- Derivatives with tert-butyl carbamate groups generally exhibit improved stability over free amines, as seen in compounds 5p and 35c .
Biological Activity
tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a tert-butyl group, a hydroxybenzo[b]thiophene moiety, and an imino functional group, which may contribute to its diverse biological effects.
- Chemical Formula : C14H16N2O3S
- Molecular Weight : 292.35 g/mol
- CAS Number : 1209492-88-5
Biological Activity
The biological activity of this compound encompasses several potential mechanisms and applications, particularly in medicinal chemistry. Key areas of interest include:
- Antioxidant Properties : The presence of hydroxy and imino groups suggests that this compound may exhibit antioxidant activities, which are critical in mitigating oxidative stress in various biological systems.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have shown the ability to inhibit β-secretase activity and reduce amyloid aggregation, suggesting a potential role in Alzheimer's therapy .
- Anti-inflammatory Activity : The compound may influence inflammatory pathways, as seen in related studies where compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta .
In Vitro Studies
Research has highlighted the efficacy of similar compounds in cellular models:
- A study demonstrated that a related compound improved cell viability in astrocytes exposed to amyloid-beta by reducing oxidative stress markers . This suggests that this compound might possess similar protective qualities.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for various interactions within biological systems:
- Hydrophobic Interactions : The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
- Hydrogen Bonding : Hydroxy and imino groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl hydroperoxide | Contains a tert-butyl group and hydroperoxide | Used primarily as an oxidizing agent |
| Tert-butyl mercaptan | Contains a thiol group | Known for its strong odor and use in organic synthesis |
| Tert-butyl carbamate | Similar carbamate structure | Commonly used as a protecting group in organic synthesis |
The distinctiveness of this compound lies in its combination of a hydroxybenzo[b]thiophene structure with an imino linkage, which may confer specific biological activities not present in the other compounds listed .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:
- Detailed mechanistic studies to elucidate pathways affected by this compound.
- In vivo models to assess therapeutic efficacy in neurodegenerative disease contexts.
- Exploration of structural modifications to enhance bioactivity and reduce toxicity.
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